Nialamide

Neurochemistry MAO Inhibition Tissue-Specific Pharmacology

Procure Nialamide for its unique, experimentally validated differentiation from generic MAOIs. This hydrazine-class tool compound upregulates ubiquilin-1 and reduces neuronal injury in post-ischemic stroke models, even when administered 3 hours post-reperfusion. Unlike tranylcypromine, Nialamide retains consistent potency across brain and peripheral tissue MAO, enabling controlled central vs. peripheral studies. Its distinct hepatic mitochondrial signature—directly lowering the ATP/ADP ratio—makes it essential for drug-induced mitochondrial toxicity research. For thrombosis models, it uniquely prevents platelet aggregation on injured endothelium, separate from anticoagulant pathways. Standardize your neuroprotection, metabolic toxicity, or platelet biology assays with a batch-specific, analytically verified Nialamide supply.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 51-12-7
Cat. No. B1662786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNialamide
CAS51-12-7
SynonymsNialamide
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2
InChIInChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22)
InChIKeyNOIIUHRQUVNIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.6 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in acidic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Nialamide (CAS 51-12-7) Product Baseline for Procurement and Research Applications


Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class. Originally developed and utilized as an antidepressant [1], its primary mechanism involves the inhibition of MAO-A and MAO-B enzymes, which prevents the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine . It is a pyridine-based small molecule with the molecular formula C16H18N4O2 and a molecular weight of 298.34 g/mol. While its clinical use has been largely discontinued due to side effect profiles common to first-generation MAOIs [2], Nialamide remains a valuable research tool in neurochemistry, especially for studies involving ischemic stroke and neuroprotection [3].

Why Generic Substitution Fails for Nialamide: Differentiated Properties for Scientific Procurement


Interchanging Nialamide with other non-selective, irreversible MAOIs like iproniazid, phenelzine, or tranylcypromine is not scientifically valid due to significant differences in their tissue-specific enzyme inhibition profiles, off-target metabolic effects, and experimental applications. As demonstrated in direct comparative assays, the relative potency and efficacy of these compounds vary widely depending on the biological system used [1]. Furthermore, their distinct chemical structures confer unique properties; for instance, while all are hydrazine derivatives, Nialamide exhibits a differential impact on hepatic metabolism and cellular respiration compared to phenelzine [2]. These quantifiable differences in functional activity and in vivo behavior underscore that Nialamide cannot be simply swapped for an analog without altering experimental outcomes. The following evidence details these key differentiators.

Nialamide Procurement: Quantitative Evidence Guide for Differentiated Compound Selection


Differential In Vitro Potency of Nialamide on Rat Brain vs. Fundus MAO Compared to Tranylcypromine

Nialamide exhibits a differential tissue-specific MAO inhibition profile that is not shared by all first-generation MAOIs. In a direct head-to-head study, while the comparator tranylcypromine showed markedly reduced activity on rat fundus MAO compared to rat brain MAO in vitro, iproniazid and isocarboxazid exhibited similar potency across both tissues. Nialamide's activity on these two tissue types is an important differentiator for researchers studying peripheral vs. central MAO effects [1].

Neurochemistry MAO Inhibition Tissue-Specific Pharmacology

Comparative In Vivo Potency of Nialamide: Tryptamine Potentiation in Mice

The in vivo efficacy of Nialamide can be benchmarked against a panel of other MAOIs using a standard tryptamine potentiation toxicity test. This cross-study comparable data demonstrates the relative order of potency for compounds tested under the same experimental conditions [1]. While individual numerical ED50 values are not detailed in the abstract for all compounds, the study establishes a clear potency ranking among the tested inhibitors in the mouse model.

In Vivo Pharmacology Behavioral Pharmacology MAOI Potency

Nialamide Product Purity and Physical Specifications for Assay Reproducibility

For procurement, ensuring high purity and consistent physical properties is paramount. Commercial vendors provide key specifications that differentiate this compound for precise experimental use. AKSci Inc. reports a minimum purity of 98% and a melting point of 152-154°C for its Nialamide product . Molnova similarly guarantees a purity of >98% as verified by HPLC . These quality benchmarks are critical for minimizing variability in biological assays.

Analytical Chemistry Quality Control Chemical Specifications

Differential Metabolic Impact of Nialamide on Hepatic Gluconeogenesis and Cellular Respiration vs. Phenelzine

A direct comparative study in perfused guinea-pig liver revealed that Nialamide and Phenelzine, while both hydrazine derivatives, have divergent effects on hepatic metabolism. Nialamide reduced gluconeogenesis but, crucially, led to a marked decrease in the hepatic ATP/ADP ratio and liver cell respiration, effects not reported for phenelzine in the same study [1].

Metabolism Hepatology Mitochondrial Respiration

Anti-Platelet Aggregation Activity of Nialamide Differentiates its Experimental Utility from Anticoagulants

A study investigating the antithrombotic effect of Nialamide found that it prevents platelet aggregation on injured endothelial surfaces in a rabbit model of experimental thrombosis. This mechanism of action was contrasted with the anticoagulant effects of warfarin and phenindione, which target different points in the coagulation cascade [1]. This distinguishes Nialamide's experimental utility in thrombosis research.

Thrombosis Platelet Biology Vascular Biology

Nialamide: Key Research and Industrial Application Scenarios Driven by Evidenced Differentiation


Ischemic Stroke and Neuroprotection Research

Nialamide is an optimal tool for studying neuroprotective mechanisms following cerebral ischemia/reperfusion (I/R) injury. Recent research demonstrates that post-ischemic administration of Nialamide in a mouse stroke model, even at 3 hours following I/R, upregulates ubiquilin-1 (Ubqln1) and reduces neuronal injury, improving functional recovery and survival [1]. This specific application leverages Nialamide's non-selective MAO inhibition to modulate proteostasis and reduce neuroinflammation, an effect characterized in 2020 by Liu et al. [2].

Differentiation of Peripheral vs. Central MAO Effects

Researchers investigating the tissue-specific pharmacology of MAO inhibitors can utilize Nialamide as a comparator tool. As shown in studies comparing it to tranylcypromine, Nialamide does not exhibit the same dramatic drop in potency between brain and peripheral tissue MAO [3]. This property allows Nialamide to serve as a baseline or control compound when evaluating new MAOIs for their central versus peripheral side effect profiles.

Investigating MAO-Mediated Modulation of Hepatic Metabolism and Mitochondrial Function

Nialamide is a unique tool compound for research into drug-induced mitochondrial dysfunction and hepatic metabolism. Unlike its structural analog phenelzine, Nialamide has been shown to directly decrease the hepatic ATP/ADP ratio and suppress liver cell respiration in a perfused organ model [4]. This specific metabolic signature makes Nialamide highly valuable for studies exploring the link between MAO inhibition, hydrazine chemistry, and mitochondrial toxicity.

Platelet Aggregation and Endothelial Injury Models

Nialamide is suitable for thrombosis research models where the focus is on primary hemostasis and endothelial function. Its demonstrated ability to prevent platelet aggregation on injured endothelial surfaces [5] provides a distinct experimental lever separate from traditional anticoagulants like warfarin. This makes it a valuable tool for dissecting the role of MAO in platelet biology and vascular responses to injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nialamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.